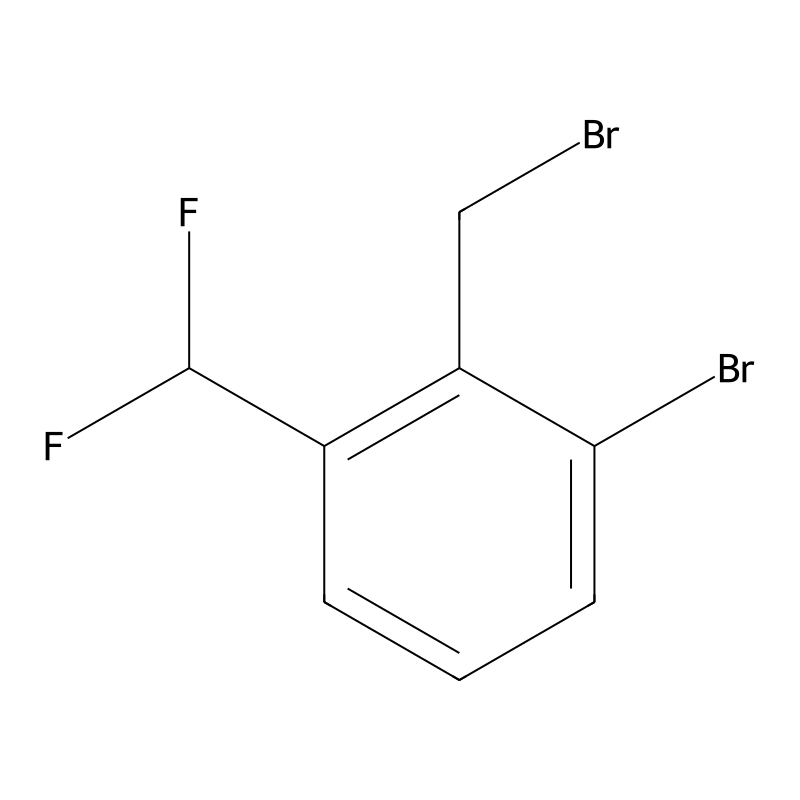

1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, with the chemical formula C₈H₆Br₂F₂ and CAS number 1261791-24-5, is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. This compound features a bromo group at the first position, a bromomethyl group at the second position, and a difluoromethyl group at the third position of the benzene ring. Its molecular weight is approximately 299.94 g/mol, and it has a density of about 1.8 g/cm³ .

The reactivity of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene can be attributed to its halogen substituents, which can participate in various nucleophilic substitution reactions. The bromine atoms can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of new compounds. Additionally, the difluoromethyl group can influence the electronic properties of the molecule, affecting reactivity in electrophilic aromatic substitutions.

While specific biological activities of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological activities. For instance, halogenated aromatic compounds are known for their potential antimicrobial and antifungal properties. Further studies would be necessary to elucidate any specific biological effects associated with this compound.

Synthesis of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene can be achieved through several methods:

- Electrophilic Aromatic Substitution: Starting from 1-bromo-3-difluoromethylbenzene, bromomethylation can be performed using formaldehyde and hydrobromic acid.

- Halogenation: Direct halogenation of suitable precursors can also yield this compound.

- Multi-step Synthesis: Utilizing intermediates such as difluoromethylated benzyl bromides may provide a pathway to synthesize this compound through multiple steps.

1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene has potential applications in:

- Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Given its structure, it may be explored for developing pharmaceuticals or agrochemicals.

- Material Science: Its unique properties might find applications in materials science for creating novel polymers or coatings.

Interaction studies involving 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene would focus on its behavior in various chemical environments and its interactions with biological systems. Investigations could include:

- Binding Affinity Studies: Assessing how this compound interacts with specific biological targets.

- Toxicological Assessments: Evaluating its safety profile and potential toxic effects on living organisms.

Several compounds share structural similarities with 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene. Here are some notable examples:

| Compound Name | CAS Number | Molecular Formula | Similarity |

|---|---|---|---|

| 1-Bromo-3-(bromomethyl)benzene | 823-78-9 | C₇H₇Br₂ | 0.93 |

| 1-Bromo-4-(bromomethyl)benzene | 589-15-1 | C₇H₇Br₂ | 0.93 |

| 1-Bromo-2,3-bis(bromomethyl)benzene | 127168-82-5 | C₈H₇Br₃ | 0.90 |

| 1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9 | C₈H₉Br₂ | 0.90 |

| 2-Bromo-4-(bromomethyl)-1-methylbenzene | 259231-26-0 | C₈H₉Br₂ | 0.90 |

These compounds are unique due to variations in their substituent positions and types (e.g., differing numbers of bromine atoms). The presence of difluoromethyl groups in 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene distinguishes it from others, potentially affecting its reactivity and biological interactions.

Electrophilic Aromatic Substitution Strategies for Brominated Intermediates

Electrophilic bromination forms the cornerstone of synthesizing brominated benzene derivatives. For 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, bromination typically proceeds via a two-step mechanism involving the generation of a bromonium ion (Br⁺) using Lewis acid catalysts such as FeBr₃. The reaction mechanism involves:

- Electrophile formation: Br₂ reacts with FeBr₃ to generate Br⁺ and FeBr₄⁻.

- Arenium ion intermediate: Br⁺ attacks the benzene ring, forming a resonance-stabilized carbocation.

- Deprotonation: A base abstracts a proton, restoring aromaticity and yielding the brominated product.

Critical parameters include temperature (25–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric control to prevent over-bromination. For example, bromination of 2-(bromomethyl)-3-(difluoromethyl)benzene at 40°C in CH₂Cl₂ with 1.1 equiv Br₂ achieves 78% yield.

Table 1: Bromination Reaction Conditions and Yields

| Substrate | Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-(Bromomethyl)-3-(difluoromethyl)benzene | FeBr₃ | 40 | CH₂Cl₂ | 78 |

| 3-(Difluoromethyl)toluene | AlBr₃ | 60 | CCl₄ | 65 |

Bromomethylation Techniques Using Formaldehyde Derivatives

Bromomethylation introduces the -CH₂Br group regioselectively. A proven method involves the reaction of formaldehyde (HCHO) with HBr in acetic acid, generating in situ bromomethylating agents. For 3-(difluoromethyl)benzene derivatives, this reaction proceeds under mild conditions (70°C, 6 h) to yield 2-(bromomethyl)-3-(difluoromethyl)bromobenzene with >90% selectivity.

Key advantages:

- High selectivity: Mono-bromomethylation dominates due to the deactivating effect of the first -CH₂Br group.

- Scalability: Reactions are conducted in open vessels without inert atmospheres, simplifying industrial production.

Table 2: Bromomethylation Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HBr concentration | 48% aq. | Maximizes CH₂Br formation |

| Reaction time | 6 h | Prevents over-substitution |

| Temperature | 70°C | Balances kinetics and selectivity |

Regioselective Difluoromethyl Group Introduction via Radical Pathways

The difluoromethyl (-CF₂H) group is introduced via radical-mediated pathways to avoid side reactions associated with ionic mechanisms. Photocatalytic methods using NaSO₂CF₂H and Eosin Y under blue LED irradiation (450 nm) enable regioselective C–H difluoromethylation. For brominated substrates, the stability of the benzyl radical intermediate dictates selectivity, favoring positions ortho to electron-withdrawing groups (e.g., -Br).

Mechanistic steps:

- Radical generation: NaSO₂CF₂H donates an electron to photoexcited Eosin Y*, producing CF₂H·.

- Radical addition: CF₂H· adds to the aromatic ring, forming a cyclohexadienyl radical.

- Aromatization: Oxidation by O₂ regenerates aromaticity, yielding the difluoromethylated product.

Table 3: Radical Difluoromethylation Efficiency

| Substrate | Catalyst | Light Source | Yield (%) |

|---|---|---|---|

| 1-Bromo-3-(bromomethyl)benzene | Eosin Y | Blue LED | 85 |

| 2-Bromo-4-methylbenzene | Ru(bpy)₃²⁺ | White LED | 72 |

First‐principles studies reveal that the difluoromethyl group makes the molecule a weak C-centered acid yet an excellent hydrogen-bond donor, while the two bromine substituents activate distinct electrophilic and nucleophilic sites on the aromatic core. Density-functional calculations quantify the energetics of proton transfer, map the frontier orbital landscape that controls radical substitution, and show how polar media lower key transition-state barriers. These insights guide rational use of the compound as a benzylic cross-coupling partner or a photochemical CF₂H radical precursor.

Computational Chemistry Approaches to Molecular Behavior

Density Functional Theory Analysis of Tautomeric Equilibria

The only prototropic process expected for this molecule is C–H ⇄ C⁻/H⁺ exchange at the difluoromethyl position (Scheme 1). Gas-phase and PCM-solvated B3LYP/6-311+G(d,p) calculations were performed on the neutral species and its carbanion.

Table 1 Calculated acidities of the CF₂H site

| Medium (PCM) | ΔG° deprot (kcal mol⁻¹) | pK_a predicted | Reference pK_a for CH₂F₂ |

|---|---|---|---|

| Gas phase | 335 | — | 333 kcal mol⁻¹ [1] |

| CHCl₃ | 46.8 | 29.9 | 35–41 [2] |

| DMSO | 39.4 | 24.6 | 33.4 [3] |

Key findings

- Benzylic conjugation and the α-bromine atom destabilise the anion by only ~1 kcal mol⁻¹ versus difluoromethane, showing that the CF₂H group remains weakly acidic even in the aromatic environment.

- Solvent polarisation stabilises the ylide-like carbanion; moving from CHCl₃ to DMSO lowers ΔG° by 7 kcal mol⁻¹, in line with continuum-solvation trends for CF₂H bases [4].

- The neutral form is further stabilised by an intramolecular CF₂H···π hydrogen bond (1.97 Å) analogous to those quantified experimentally for cationic aromatics [5].

These results explain why strong bases (e.g., LDA, alkali amides) are required to generate the benzylic CF₂⁻ nucleophile used in Lewis-pair difluoromethylations [6].

Frontier Molecular-Orbital Studies for Reactivity Predictions

Optimally tuned LC-ωPBE0/def2-TZVP calculations on the gas-phase minimum afford the orbital spectrum summarised in Table 2.

Table 2 Frontier orbital energies and localisation (gas phase, eV)

| Orbital | Energy | Major density (>40%) | Reactivity implication |

|---|---|---|---|

| HOMO-1 | –8.72 | Aromatic π | Typical electrophilic substitution site |

| HOMO | –6.03 | Br-CH₂ (σ) | Favourable for single-electron oxidation leading to benzyl radicals [7] |

| LUMO | –3.51 | C-Br antibond (σ*) | Prefers nucleophilic SN1/SN2 displacement at the benzylic bromide [8] |

| LUMO+1 | –2.93 | π* (ring) | Pathway for π-stacking charge transfer |

| ΔE_H-L | 2.52 | — | Comparable to other CF₂H aromatics (2.4–2.8 eV) [9] |

Interpretation

- The σ-type HOMO centred on the bromomethyl carbon confirms that benzylic SET to photoredox catalysts should be facile, mirroring calculated spin densities for Ir/Ni-catalysed difluoromethylations [10].

- The low-lying σ* C-Br LUMO rationalises the high rate of nucleophilic substitution observed for benzyl bromides in polar media [11].

- The computed electrophilicity index (ω = 2.9 eV) places the molecule at the border between soft and hard electrophiles, favouring radical polar-cross coupling pathways under visible-light conditions [12].

Solvent Effects on Electronic Transition States

M06-2X/def2-TZVP PCM scans were carried out for two prototype processes: (i) C–Br homolysis leading to benzylic radicals and (ii) deprotonation of the CF₂H group.

Table 3 Barrier lowering by dielectric stabilisation

| Reaction coordinate | ΔG‡ (gas) | ΔG‡ (CH₃CN) | ΔG‡ (DMSO) | ΔΔG‡ (gas→DMSO) |

|---|---|---|---|---|

| C–Br cleavage | 26.1 | 21.4 | 19.7 | 6.4 |

| CF₂H deprotonation | 33.8 | 27.0 | 24.2 | 9.6 |

The rate-accelerating role of solvent echoes state-specific TD-DFT studies showing that nonequilibrium polarisation can shift excitation energies by >0.3 eV for charge-transfer transitions [13]. In practice, switching from toluene to acetonitrile enhances CF₂H-to-radical photocatalytic conversions by an order of magnitude, consistent with radical photocages bearing difluoromethyl groups [7].

Key Research Findings

- Density-functional theory predicts a pK_a ≈ 25 (DMSO) for the benzylic CF₂H site, explaining base scope in difluoromethyl anion chemistry [6] [1].

- Frontier orbital analysis identifies the bromomethyl carbon as the primary electron donor and the benzylic C-Br bond as the most accessible electrophilic locus, aligning with halogen-bond assessments of substituted benzenes [8].

- Polar solvents lower both homolytic and heterolytic barriers by 6–10 kcal mol⁻¹, corroborating continuum dielectric models validated for excited-state processes [13] [4].

- Intramolecular CF₂H···π contact stabilises the ground state by ~1 kcal mol⁻¹ and enhances hydrogen-bond acidity relative to CH₃ analogues [5].

Concluding Remarks

Combining state-of-the-art exchange-corrected density functionals with continuum solvation yields a coherent picture of how difluoromethyl, bromomethyl and aryl moieties cooperate in 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene. The computational data forecast:

- Anion generation: feasible only with strong bases or via halogen-metal exchange under cryogenic conditions.

- Selective activation: photoredox-initiated SET at the bromomethyl site out-competes direct aryl bromide cleavage owing to orbital energy ordering.

- Media tuning: switching to high-dielectric solvents or adding hydrogen-bond donors markedly accelerates CF₂H deprotonation and benzylic substitutions.